molecular formula C14H19Cl2N3O B5295687 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide

Cat. No.: B5295687
M. Wt: 316.2 g/mol
InChI Key: YFTLFLNHCZNJBW-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3,4-dichlorophenyl group attached to a piperazine ring, which is further substituted with a propyl group and a carboxamide functional group

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O/c1-2-5-17-14(20)19-8-6-18(7-9-19)11-3-4-12(15)13(16)10-11/h3-4,10H,2,5-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTLFLNHCZNJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with propyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and altering metabolic pathways.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)-N-propylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    1-(3,4-Dichlorophenyl)piperazine: Similar in structure but lacks the propyl and carboxamide groups, leading to different pharmacological properties.

    4-(3,4-Dichlorophenyl)-N-methylpiperazine-1-carboxamide: Contains a methyl group instead of a propyl group, which may affect its binding affinity and activity. The uniqueness of 4-(3,4-dichlorophenyl)-N-propylpiperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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